ethyl 1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate
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Description
The compound is a complex organic molecule that contains a piperidine ring, a thiazole ring, and a chlorophenyl group . It’s likely that this compound could have interesting chemical and biological properties due to the presence of these functional groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino groups could participate in condensation reactions, and the carbonyl group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups could influence its solubility in different solvents .Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 1-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-2-26-18(25)13-6-8-23(9-7-13)17(24)11-16-12-27-19(22-16)21-15-5-3-4-14(20)10-15/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVVHRDIMMQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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